1-异戊基-3-(三氟甲基)吡唑-4-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

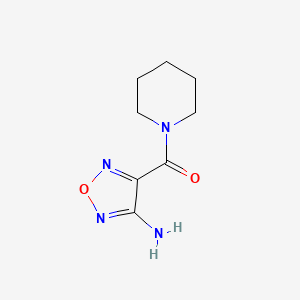

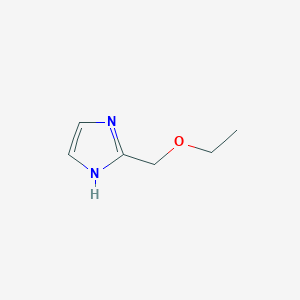

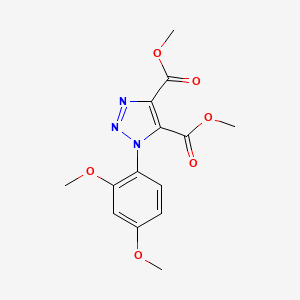

“1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid” is a chemical compound with the molecular weight of 250.03 . Its IUPAC name is (1-isopentyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid . It is a useful boronic acid pinacol ester for the synthesis of various bioactive small molecules .

Synthesis Analysis

The synthesis of related compounds like 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, has been studied . The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction was carried out at 4045℃ for 5 h, and in which the ethanol was used as solvent .

Molecular Structure Analysis

The InChI code for “1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid” is 1S/C9H14BF3N2O2/c1-6(2)3-4-15-5-7(10(16)17)8(14-15)9(11,12)13/h5-6,16-17H,3-4H2,1-2H3 .

Chemical Reactions Analysis

3-(Trifluoromethyl)pyrazoles, a heterocyclic building block, undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .

Physical And Chemical Properties Analysis

The chemical formula for “1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid” is C9H14BF3N2O2 . Its molecular weight is 250.03 g/mol .

作用机制

The mechanism of action of 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can lead to a decrease in the production of certain compounds that are involved in disease processes.

Biochemical and Physiological Effects:

1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in glucose metabolism, making it a potential treatment for diabetes. It has also been found to have anti-cancer properties by inhibiting the activity of enzymes involved in cell proliferation.

实验室实验的优点和局限性

The advantages of using 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid in lab experiments include its ability to selectively inhibit certain enzymes, making it a useful tool for studying their function. However, the synthesis of this compound requires expertise in organic chemistry and specialized equipment, making it difficult to obtain in large quantities.

未来方向

There are several future directions for the study of 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid. One potential application is in the development of new drugs for the treatment of diabetes and cancer. Further studies are needed to determine the safety and efficacy of this compound in humans. Additionally, the synthesis of analogs of this compound may lead to the development of more potent inhibitors of specific enzymes.

合成方法

The synthesis of 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid involves the reaction of 1-isopentyl-3-(trifluoromethyl)pyrazole-4-bromide with boronic acid in the presence of a palladium catalyst. This reaction is carried out under controlled conditions and requires expertise in organic chemistry.

科学研究应用

铃木-宫浦偶联反应

1-异戊基-3-(三氟甲基)吡唑-4-硼酸是一种有价值的硼试剂,用于铃木-宫浦偶联反应。这些反应涉及芳基或乙烯基硼酸与芳基或乙烯基卤化物的交叉偶联,从而形成联芳基或多芳基化合物。 研究人员广泛使用这种方法在有机合成中创造复杂的分子,用于药物发现、材料科学和农药开发 .

药物化学和药物开发

该化合物中的三氟甲基基团增强了其亲脂性和代谢稳定性。药物化学家探索了它作为设计新型药物的构建单元的潜力。研究人员已经研究了其衍生物在抗病毒、抗菌和抗癌药物开发中的应用。 硼酸部分也可以作为蛋白酶体抑制剂,使其在癌症治疗中具有相关性 .

荧光探针和成像剂

用荧光标记物对1-异戊基-3-(三氟甲基)吡唑-4-硼酸进行功能化,使其可用作分子探针。研究人员可以追踪其在细胞、组织或生物体中的分布。此类探针在荧光显微镜、活细胞成像和研究生物过程方面起着至关重要的作用。 三氟甲基基团增强了探针的疏水性和膜渗透性 .

材料科学和催化

含硼化合物在材料科学中有着应用。研究人员探索了1-异戊基-3-(三氟甲基)吡唑-4-硼酸在合成功能材料(如聚合物、液晶和发光材料)中的应用。 此外,其硼酸官能团可以作为各种有机转化中的路易斯酸催化剂 .

有机合成和构建单元

该化合物中的硼酸基团使其能够参与各种有机反应。化学家将其用作通用的构建单元来构建更复杂的分子。 它与其他官能团的兼容性使其在合成化学中具有价值,尤其是在设计新的配体、传感器或生物活性化合物时 .

农药研究

研究人员正在调查1-异戊基-3-(三氟甲基)吡唑-4-硼酸衍生物作为农药的潜力。这些化合物可能表现出除草剂、杀菌剂或杀虫剂的特性。 三氟甲基基团可以增强生物利用度和稳定性,使其成为作物保护的有趣候选者 .

属性

IUPAC Name |

[1-(3-methylbutyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BF3N2O2/c1-6(2)3-4-15-5-7(10(16)17)8(14-15)9(11,12)13/h5-6,16-17H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBCVWJSXDYDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C(F)(F)F)CCC(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2457844.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2457845.png)

![Tert-butyl 2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2457851.png)

![(3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2457857.png)

![2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2457858.png)